4-{[(tert-butoxy)carbonyl](methyl)amino}but-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(tert-butoxy)carbonylamino}but-2-ynoic acid is a compound that has garnered attention due to its unique structure and potential applications in various fields of research and industry. This compound is characterized by the presence of a tert-butoxycarbonyl group, a methylamino group, and a but-2-ynoic acid moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group, followed by the introduction of the but-2-ynoic acid moiety. One common method involves the reaction of tert-butyl dicarbonate with the corresponding amine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-{(tert-butoxy)carbonylamino}but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-{(tert-butoxy)carbonylamino}but-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and proteins, where it serves as a protecting group for amino acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{(tert-butoxy)carbonylamino}but-2-ynoic acid involves the cleavage of the tert-butoxycarbonyl group under acidic conditions, leading to the formation of the free amine. This free amine can then participate in various biochemical reactions, targeting specific enzymes or receptors. The molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}butanoic acid
- 4-{[(tert-butoxy)carbonyl]amino}phenylboronic acid
- 4-{[(tert-butoxy)carbonyl]amino}methylbenzoic acid .
Uniqueness
4-{(tert-butoxy)carbonylamino}but-2-ynoic acid is unique due to the presence of the but-2-ynoic acid moiety, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and applications that are not possible with other tert-butoxycarbonyl-protected compounds .
Properties
CAS No. |
1823945-04-5 |
---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.